1-(Phenylsulfonyl)acenaphthylene
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Overview
Description
1-(Phenylsulfonyl)acenaphthylene is an organic compound with the molecular formula C18H12O2S. It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and features a phenylsulfonyl group attached to the acenaphthylene core.
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)acenaphthylene typically involves the sulfonylation of acenaphthylene. One common method includes the reaction of acenaphthylene with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or chloroform . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Phenylsulfonyl)acenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Phenylsulfonyl)acenaphthylene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)acenaphthylene involves its interaction with various molecular targets. The phenylsulfonyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved often include the formation of reactive intermediates that can modify proteins or nucleic acids .
Comparison with Similar Compounds
1-(Phenylsulfonyl)acenaphthylene can be compared to other sulfonylated aromatic compounds, such as:
1-(Phenylsulfonyl)pyrrole: Similar in structure but with a pyrrole ring instead of acenaphthylene.
Phenylsulfonylbenzene: Lacks the polycyclic structure of acenaphthylene, leading to different reactivity and applications.
Acenaphthylene derivatives: Other derivatives of acenaphthylene, such as acenaphthene and acenaphthoquinone, have different functional groups and thus different chemical properties and uses.
This compound is unique due to its combination of the acenaphthylene core and the phenylsulfonyl group, which imparts specific electronic and steric properties that are valuable in various applications.
Properties
CAS No. |
26159-62-6 |
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Molecular Formula |
C18H12O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)acenaphthylene |
InChI |
InChI=1S/C18H12O2S/c19-21(20,15-9-2-1-3-10-15)17-12-14-8-4-6-13-7-5-11-16(17)18(13)14/h1-12H |
InChI Key |
QWQBIQMISUFIRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC4=C3C2=CC=C4 |
Origin of Product |
United States |
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